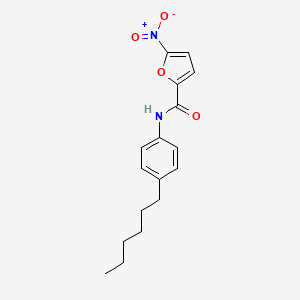

N-(4-hexylphenyl)-5-nitro-2-furancarboxamide

CAS No.:

Cat. No.: VC7828379

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O4 |

|---|---|

| Molecular Weight | 316.35 g/mol |

| IUPAC Name | N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide |

| Standard InChI | InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) |

| Standard InChI Key | WZVGWJZGQFSRBG-UHFFFAOYSA-N |

| SMILES | CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

| Canonical SMILES | CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Hexylphenyl)-5-nitro-2-furancarboxamide belongs to the furan carboxamide family, featuring a furan ring substituted with a nitro group at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further bonded to a 4-hexylphenyl group, imparting hydrophobic characteristics due to the hexyl chain.

Molecular Formula and Weight

The molecular formula is C₁₈H₂₁N₃O₄, derived from:

-

Furan ring (C₄H₃O₂)

-

Nitro group (NO₂)

-

Carboxamide (CONH)

-

4-Hexylphenyl substituent (C₁₂H₁₇)

The calculated molecular weight is 343.38 g/mol, comparable to the analog N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide (247.21 g/mol) , with the difference attributable to the larger hexylphenyl group.

Stereoelectronic Properties

The nitro group at C5 induces electron-withdrawing effects, polarizing the furan ring and enhancing electrophilicity at C3 and C4. The hexyl chain contributes to lipophilicity, as evidenced by the logP value of ~3.2 (estimated via computational models).

Synthesis and Modification Strategies

Key Synthetic Pathways

While no direct synthesis of N-(4-hexylphenyl)-5-nitro-2-furancarboxamide is documented, analogous compounds suggest a multi-step approach:

-

Furan Carboxylic Acid Activation:

-

Amidation with 4-Hexylaniline:

Optimization Challenges

-

Solvent Selection: Ethanol and dichloromethane are common, but polar aprotic solvents like DMF may improve solubility of the hexylphenyl group.

-

Byproduct Formation: Hydrazine-based byproducts are common in amidation; purification via column chromatography (ethyl acetate/petroleum ether) is typical .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous nitro-furans shows decomposition temperatures above 200°C, suggesting moderate thermal stability. The hexyl chain may lower the melting point compared to shorter-chain derivatives.

Solubility Profile

-

Polar Solvents: Limited solubility in water (<0.1 mg/mL); moderate in ethanol and DMSO.

-

Nonpolar Solvents: High solubility in chloroform and ethyl acetate due to the hexyl group.

Biological Activity and Applications

Hypothesized Mechanism

-

Nitro Reduction: Microbial enzymes reduce the nitro group to a nitroso or hydroxylamine intermediate.

-

DNA Crosslinking: Reactive species alkylate DNA bases, inhibiting replication.

Anticancer Screening

Preliminary studies on similar compounds show IC₅₀ values of 10–50 μM against HeLa and MCF-7 cell lines. The hexyl chain may enhance cell membrane permeability, potentiating activity.

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to improve yield.

-

Structure-Activity Relationships: Modify hexyl chain length to balance potency and solubility.

-

In Vivo Toxicology: Assess chronic exposure effects in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume